molecular formula C16H15N3O2 B6347499 4-(3-Methoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine CAS No. 1354926-66-1

4-(3-Methoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine

Cat. No. B6347499
CAS RN: 1354926-66-1
M. Wt: 281.31 g/mol
InChI Key: GRBUZKPUGSSELJ-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine, commonly referred to as 4-(3-MFP)-6-(5-MF)-Pyrimidin-2-amine, is a heterocyclic compound that is used in a variety of scientific research applications. It is an organic compound that has been used in the synthesis of organic compounds and in the study of biochemical and physiological effects. It is an important compound in the field of organic chemistry, and its use in scientific research is increasing.

Scientific Research Applications

Antifungal Applications

4-(3-Methoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine derivatives have been studied for their potential antifungal effects. For instance, research has shown that certain dimethylpyrimidin-derivatives demonstrate significant antifungal activity against fungi like Aspergillus terreus and Aspergillus niger, indicating their potential as antifungal agents (Jafar et al., 2017).

Crystal Structure and Reactivity Studies

Studies have also been conducted on the crystal structure and density functional theory (DFT) calculations of similar compounds. These studies provide valuable insights into the molecular conformation, hydrogen bond interactions, and theoretical analyses of electronic structures, which are essential for understanding the chemical and biological reactivity of these compounds (Murugavel et al., 2014).

Synthesis and Derivative Research

There is a significant body of research focused on the synthesis of novel pyrimidine derivatives, including those related to 4-(3-Methoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine. These studies explore various synthetic pathways and chemical reactions to create new compounds with potential pharmacological and biological activities (Jadhav et al., 2022).

Biomedical Applications

Research has also been conducted on the synthesis of derivatives of similar compounds for biomedical applications, such as imaging agents in Parkinson's disease. This highlights the potential of these compounds in diagnostic and therapeutic applications in neurodegenerative diseases (Wang et al., 2017).

Antiproliferative Activity

Studies on the antiproliferative activity of pyrimidin-2-amine derivatives indicate their potential use in cancer research. These compounds have shown promising results in inhibiting the proliferation of cancer cells, suggesting their utility in the development of new anticancer drugs (Nassar et al., 2016).

properties

IUPAC Name

4-(3-methoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-10-6-7-15(21-10)14-9-13(18-16(17)19-14)11-4-3-5-12(8-11)20-2/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBUZKPUGSSELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC(=CC=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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